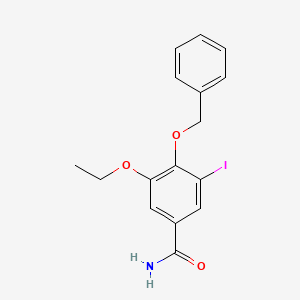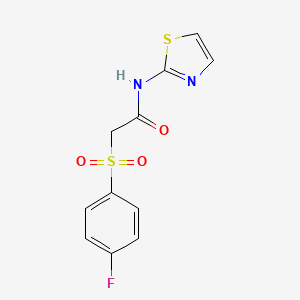
2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains a fluorophenyl group, a sulfonyl group, a thiazol group, and an acetamide group. Each of these groups contributes to the overall properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, sulfonyl, thiazol, and acetamide groups would all contribute to its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl and acetamide groups are typically quite reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure.Applications De Recherche Scientifique
Anticancer Activity
Sulfonamide derivatives, including those similar to 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, have been explored for their potential anticancer properties. For example, certain sulfonamide compounds demonstrated significant cytotoxic activity against breast and colon cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Properties
Research has also been conducted on the antimicrobial capabilities of sulfonamide derivatives. Novel heterocyclic compounds incorporating sulfamoyl moiety, which is structurally similar to 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, have been synthesized for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Immunomodulatory Effects
A specific compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has shown the capability to modify lymphoid cell reactivity affected by tumor growth, enhancing macrophage inhibitory effects on tumor cells in vitro (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Synthesis and Chemical Properties
Studies have focused on the synthesis of various derivatives and analogs of sulfonamide compounds for different applications. For instance, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the versatility of these compounds in different chemical reactions (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Anticonvulsant Activity
Some azoles incorporating a sulfonamide moiety, similar in structure to the compound , have been synthesized and evaluated for anticonvulsant activity, showing promise in this therapeutic area (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling and storing it.
Orientations Futures
Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicine or materials science.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have access to any relevant papers or data, I would be happy to help analyze them.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S2/c12-8-1-3-9(4-2-8)19(16,17)7-10(15)14-11-13-5-6-18-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKIUWQAPSJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

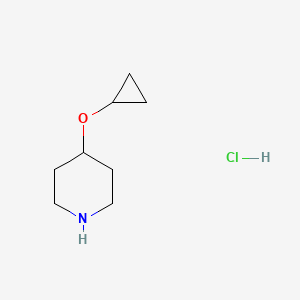
![(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid](/img/no-structure.png)
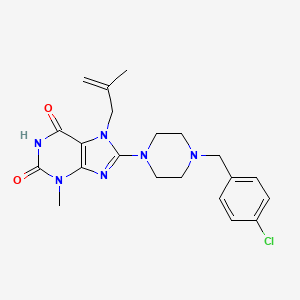
![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)
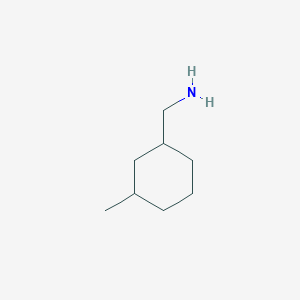
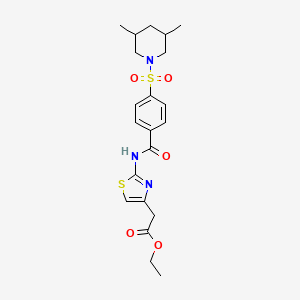
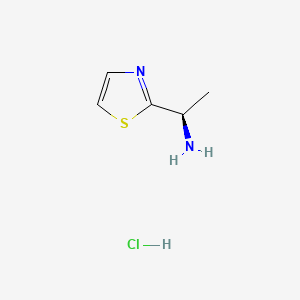
![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)
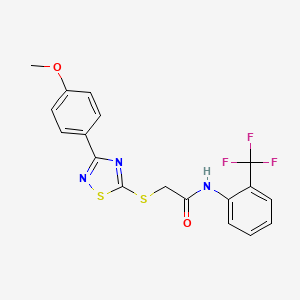
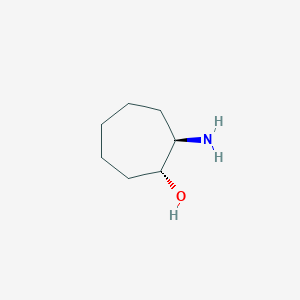
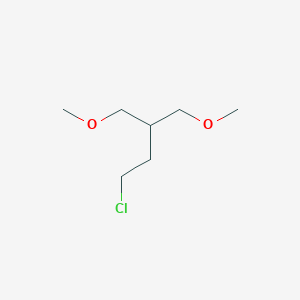
![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
